(3-Ethyl-4-methylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethyl-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHFGKITBDGHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Ethyl 4 Methylphenyl Methanol
Reduction Methodologies for Benzylic Alcohols
The conversion of a carbonyl functional group, specifically an aldehyde, to a primary alcohol is a cornerstone of organic synthesis. In the context of producing (3-Ethyl-4-methylphenyl)methanol, the reduction of its corresponding benzaldehyde (B42025) derivative is the most direct and widely employed approach.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a clean and efficient method for the reduction of aldehydes to alcohols. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net A variety of catalysts have been shown to be effective for the reduction of benzaldehydes. researchgate.net The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. illinois.edu For instance, palladium intercalated bentonite (B74815) catalysts have demonstrated high selectivity (100%) towards the formation of benzyl (B1604629) alcohol from benzaldehyde, with conversions exceeding 80%. researchgate.net
Manganese(II) pincer complexes have also emerged as effective catalyst precursors for the hydrogenation of various aldehydes to their corresponding alcohols under mild conditions. rsc.orgrsc.org In a model study, the hydrogenation of 3-methylbenzaldehyde (B113406) using a specific Mn(II) PN³ pincer complex (Mn1) at 70-110°C and 27 bar of H₂ in methanol (B129727) resulted in excellent yields of 3-methylbenzyl alcohol. rsc.orgrsc.org This methodology has been successfully applied to a range of aldehyde substrates, including those with halogen and ether functional groups, demonstrating its broad applicability. rsc.org The catalytic system is notably selective for the reduction of aldehydes, leaving other functional groups like esters and ketones unaffected. rsc.org
| Catalyst System | Substrate | Product | Conditions | Yield |
| Mn(II) PN³ pincer complex (Mn1) | 3-Methylbenzaldehyde | 3-Methylbenzyl alcohol | 27 bar H₂, MeOH, 70-110°C | Excellent rsc.orgrsc.org |
| Palladium on Bentonite | Benzaldehyde | Benzyl alcohol | Liquid phase, various temps/pressures | >80% conversion, 100% selectivity researchgate.net |
Chemo-selective Reduction of Precursor Carbonyl Compounds (e.g., utilizing Sodium Borohydride)
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent prized for its chemo-selectivity. youtube.com It readily reduces aldehydes and ketones to their corresponding alcohols but is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions. masterorganicchemistry.com This selectivity makes it an ideal reagent for the reduction of 3-ethyl-4-methylbenzaldehyde (B6588364) to this compound, especially in the presence of other less reactive functional groups. youtube.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695), which also serves as the proton source to protonate the resulting alkoxide intermediate. youtube.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. masterorganicchemistry.com For α,β-unsaturated aldehydes, the Luche reduction, which employs NaBH₄ in the presence of a Lewis acid like cerium chloride (CeCl₃), can be used to selectively reduce the carbonyl group without affecting the carbon-carbon double bond. masterorganicchemistry.comgoogle.com A combination of NaBH₄ and acetylacetone (B45752) has also been developed for the efficient and chemoselective reduction of aldehydes in the presence of ketones. rsc.org
| Reducing Agent | Substrate Type | Product Type | Key Features |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary, Secondary Alcohols | Chemoselective, mild conditions masterorganicchemistry.com |
| NaBH₄ / Cerium Chloride (Luche Reduction) | α,β-Unsaturated Aldehydes/Ketones | Unsaturated Alcohols | Selective for carbonyl reduction masterorganicchemistry.comgoogle.com |
| NaBH₄ / Acetylacetone | Aldehydes (in presence of ketones) | Primary Alcohols | High chemoselectivity for aldehydes rsc.org |
Exploring Alternative Reducing Agents for Benzaldehyde Derivatives
Beyond catalytic hydrogenation and sodium borohydride, a variety of other reducing agents can be employed for the conversion of benzaldehyde derivatives to benzylic alcohols. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids. epo.orgrsc.org However, its high reactivity necessitates careful handling and anhydrous reaction conditions.
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂), are also effective for the reduction of aldehydes and are particularly useful for the reduction of carboxylic acids. harvard.edu Other hydride reagents that can be used for the preparation of aldehydes from more oxidized precursors include LiAlH(O-t-Bu)₃ and diisobutylaluminium hydride (DIBAL-H). epo.org Organosilanes, like tetramethyldisiloxane (TMDS), in the presence of a suitable catalyst, offer a safe alternative to other reactive hydrides for the reduction of various functional groups, including aldehydes. acs.org
Precursors and Intermediate Compounds
The synthesis of this compound is contingent on the availability of its immediate precursor, 3-ethyl-4-methylbenzaldehyde.
Synthesis of Substituted Benzaldehydes (e.g., 3-Ethyl-4-methylbenzaldehyde)
The synthesis of substituted benzaldehydes like 3-ethyl-4-methylbenzaldehyde can be achieved through various established organic reactions. One common approach is the formylation of a corresponding substituted benzene (B151609) ring. For example, the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride, can introduce a formyl group onto an aromatic ring. researchgate.net
Alternatively, the oxidation of a corresponding methyl group on the benzene ring can yield the aldehyde. Reagents like manganese dioxide (MnO₂) or chromium trioxide (CrO₃) can be used for this purpose. researchgate.net Another route involves the conversion of a bromo-substituted precursor, such as 4-bromo-3-ethyl-1-methylbenzene, to a Grignard reagent, which is then reacted with a formylating agent like triethyl orthoformate. researchgate.net The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, can also be used to introduce a formyl group ortho to a hydroxyl group, although this is less direct for the target molecule. researchgate.net
Functional Group Interconversions Leading to the this compound Scaffold
The synthesis of the this compound scaffold can also be approached through various functional group interconversions. For instance, an appropriate alkene can be converted to the desired alcohol through acid-catalyzed hydration, following Markovnikov's rule. learncbse.inncert.nic.in The reaction of a Grignard reagent with an aldehyde or ketone is a powerful C-C bond-forming reaction that can lead to the formation of alcohols. ncert.nic.in Specifically, the reaction of a Grignard reagent with formaldehyde (B43269) would yield a primary alcohol.
Williamson ether synthesis, involving the reaction of an alkyl halide with a sodium alkoxide, can be used to prepare ethers, and similar principles of nucleophilic substitution can be applied to synthesize alcohol precursors. learncbse.in The reduction of a carboxylic acid, such as 3-ethyl-4-methylbenzoic acid, using a strong reducing agent like LiAlH₄ or borane, would also yield this compound. harvard.edu
Catalytic Approaches in this compound Synthesis
Catalytic reductions of the corresponding benzaldehyde (3-ethyl-4-methylbenzaldehyde) or benzoic acid (3-ethyl-4-methylbenzoic acid) are the most direct and common methods for synthesizing this compound. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and challenges.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. These systems often exhibit high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species.
For the synthesis of benzylic alcohols, transition metal complexes are widely employed. For instance, ruthenium and rhodium complexes are known to be effective for the hydrogenation of aldehydes and ketones. While specific studies on this compound are not extensively documented, the principles of homogeneous catalysis can be applied. A general approach would involve the hydrogenation of 3-ethyl-4-methylbenzaldehyde using a soluble catalyst like a Wilkinson's catalyst derivative or a Noyori-type catalyst for asymmetric hydrogenation if a chiral product is desired.
Another avenue in homogeneous catalysis is transfer hydrogenation, where an organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source in the presence of a metal catalyst. This method avoids the need for high-pressure hydrogen gas, enhancing operational safety.
Recent advancements have also explored the use of more earth-abundant metals like iron and copper for such transformations. For example, copper(II) chloride in a suitable solvent has been shown to photocatalytically oxidize alcohols, and the reverse reaction, the reduction of an aldehyde, can be envisaged with appropriate modifications to the catalytic system. acs.org
Table 1: Illustrative Examples of Homogeneous Catalysts for Benzylic Alcohol Synthesis
| Catalyst System | Substrate Precursor | Reaction Type | Potential Product |
| [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | 3-Ethyl-4-methylbenzaldehyde | Hydrogenation | This compound |
| RuCl₂(R-BINAP)(dmf)n | 3-Ethyl-4-methylbenzaldehyde | Asymmetric Hydrogenation | (R)-(3-Ethyl-4-methylphenyl)methanol |
| [Ir(cod)Cl]₂ / Ligand | 3-Ethyl-4-methylbenzaldehyde | Transfer Hydrogenation | This compound |
This table presents catalyst systems known for benzylic alcohol synthesis, which are applicable to the synthesis of this compound.
Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of this approach is the ease of separation and recycling of the catalyst, which is crucial for industrial applications and green chemistry.
The selective hydrogenation of 3-ethyl-4-methylbenzaldehyde to this compound is a key application of heterogeneous catalysis. Noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are highly effective. researchgate.net The choice of catalyst and support can significantly influence the selectivity, preventing over-reduction to the corresponding toluene (B28343) derivative (1-ethyl-2-methyl-4-methylbenzene).
For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of aldehydes. mdpi.com The reaction conditions, including temperature, pressure, and solvent, must be carefully optimized to achieve high yields of the desired alcohol. Non-noble metal catalysts, such as those based on nickel (Ni) and copper (Cu), have also been investigated as more cost-effective alternatives. researchgate.netscirp.org Nickel-based catalysts, for example, have shown promise in the hydrogenation of benzaldehyde to benzyl alcohol. scirp.org
Recent research has focused on the development of highly selective catalysts. Gold nanoparticles, for example, have demonstrated high selectivity for the reduction of aldehydes. scielo.br The unique electronic properties of gold at the nanoscale allow for the activation of the carbonyl group without promoting the hydrogenolysis of the resulting alcohol.
Table 2: Representative Heterogeneous Catalysts for the Selective Reduction of Benzaldehydes
| Catalyst | Support | Reaction Type | Key Advantage |
| Palladium (Pd) | Activated Carbon (C) | Hydrogenation | High activity, widely used. |
| Platinum (Pt) | Alumina (Al₂O₃) | Hydrogenation | Good activity, can be tuned by support acidity. |
| Ruthenium (Ru) | Silica (SiO₂) | Hydrogenation | Effective for a broad range of substrates. |
| Gold (Au) | Titania (TiO₂) | Selective Hydrogenation | High selectivity to the alcohol, low over-reduction. scielo.br |
| Nickel (Ni) | Nanoparticles | Hydrogenation | Cost-effective alternative to noble metals. researchgate.net |
This table summarizes common heterogeneous catalysts applicable to the synthesis of this compound from its corresponding aldehyde.
Understanding the reaction mechanism is crucial for the rational design and optimization of catalysts for the production of benzylic alcohols like this compound.
In homogeneous catalysis , the mechanism of hydrogenation with a catalyst like Wilkinson's catalyst is well-established and proceeds through a series of steps involving oxidative addition of hydrogen, coordination of the aldehyde, migratory insertion of the hydride to the carbonyl carbon, and reductive elimination of the alcohol product. For transfer hydrogenation, the mechanism involves the formation of a metal-hydride species from the hydrogen donor, which then reduces the aldehyde.
In heterogeneous catalysis , the mechanism is often more complex and depends on the nature of the catalyst surface. For the hydrogenation of an aldehyde on a metal surface, the reaction is generally believed to proceed via the Langmuir-Hinshelwood mechanism. This involves the adsorption of both hydrogen and the aldehyde onto the catalyst surface. The adsorbed hydrogen dissociates into atomic hydrogen, which then sequentially adds to the adsorbed aldehyde to form the alcohol.
The selectivity of the reaction is determined by the relative rates of hydrogenation of the aldehyde and the subsequent hydrogenolysis of the formed benzylic alcohol. The choice of metal and support can influence the adsorption strength of the reactants and intermediates, thereby controlling the selectivity. For example, studies on benzyl alcohol oxidation have shown that the nature of the support can impact substrate binding and the rate-determining step. acs.org
Mechanistic investigations often employ techniques such as in-situ spectroscopy (e.g., FTIR, NMR) to identify reaction intermediates and kinetic studies, including isotope labeling, to elucidate the rate-determining step. nih.gov For instance, kinetic isotope effect studies in the oxidation of benzyl alcohol have helped to confirm that hydride transfer from the benzylic carbon is often the rate-determining step. acs.org These fundamental insights are invaluable for developing more efficient and selective catalysts for the synthesis of specific target molecules like this compound.
Structural Elucidation and Spectroscopic Characterization of 3 Ethyl 4 Methylphenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For (3-Ethyl-4-methylphenyl)methanol, one would expect to observe distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton, the ethyl group's methylene and methyl protons, and the methyl group attached to the aromatic ring. The exact chemical shifts (δ) and coupling constants (J) are not available in published literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the nine unique carbon atoms: the carbon bearing the methanol (B129727) group, the five other aromatic carbons, the ethyl group carbons (methylene and methyl), and the aromatic methyl carbon. Specific chemical shift data for these carbons are not documented in the searched resources.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Advanced 2D NMR experiments are instrumental in assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the ethyl group by showing a correlation between its CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to (e.g., linking the benzylic CH₂ protons to their corresponding carbon).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range (2-3 bond) connectivity between protons and carbons, which helps to piece together the entire carbon skeleton and the placement of substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help confirm the substitution pattern on the aromatic ring.
While these techniques are standard for structural elucidation, no published spectra or datasets for this compound are available to perform a detailed analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination
GC-MS combines gas chromatography to separate compounds in a mixture with mass spectrometry for their detection and identification. This technique would be used to assess the purity of a this compound sample and to determine its molecular weight from the molecular ion peak. The expected molecular weight is 150.22 g/mol . Analysis of the fragmentation pattern would provide structural clues, such as the loss of a hydroxyl radical or the entire hydroxymethyl group. Specific retention times and mass spectra for this compound are not available in the searched databases.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns
ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, one would expect to observe an ion at m/z 151.11 under positive ion mode, corresponding to the [M+H]⁺ species. Further fragmentation can be induced to study the structure. However, no specific ESI-MS data or documented ionization patterns for this compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. While specific experimental HRMS data for this compound is not widely published, the expected accurate mass can be calculated based on its molecular formula, C₁₀H₁₄O.
The theoretical monoisotopic mass of this compound is 150.1045 u. In a typical HRMS experiment, the compound would be expected to form a protonated molecule, [M+H]⁺, with a measured m/z value very close to 151.1123. The high accuracy of this measurement, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 151.1123 |
| [M+Na]⁺ | 173.0942 |
This table is based on theoretical calculations for the molecular formula C₁₀H₁₄O.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is expected to show the following key features, based on analyses of similar aromatic alcohols like (3-methylphenyl)methanol and (4-methylphenyl)methanol nih.govnih.gov:
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of intermolecular hydrogen bonding.
C-H Stretch (Aromatic): Absorption peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H bonds of the phenyl ring.
C-H Stretch (Aliphatic): Strong absorptions in the 2975-2850 cm⁻¹ region are anticipated due to the C-H stretching vibrations of the ethyl and methyl groups.
C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch: A strong band in the 1200-1000 cm⁻¹ range is expected for the C-O stretching vibration of the primary alcohol group.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2975-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
This table is based on characteristic infrared absorption frequencies for organic functional groups and data for analogous compounds. nih.govnih.gov
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While specific Raman data for this compound is not available, the spectrum would be expected to clearly show the aromatic ring vibrations and the C-H stretches of the alkyl substituents. Often, the symmetric vibrations that are weak in the IR spectrum appear strong in the Raman spectrum. For instance, the symmetric breathing mode of the aromatic ring would be a prominent feature. Data from related compounds like (3-Amino-4-methylphenyl)methanol suggests that characteristic Raman shifts would be observable. nih.gov
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
As of the current literature, single crystals of this compound suitable for X-ray diffraction analysis have not been reported. Therefore, its definitive solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined. The growth of high-quality single crystals would be a prerequisite for such a study. Obtaining such crystals can be a challenging process, often requiring the screening of various solvents and crystallization conditions.
In the absence of a determined crystal structure, the intermolecular interactions can only be predicted based on the molecular structure of this compound. In a hypothetical crystal lattice, the following interactions would be expected to play a significant role in the packing of the molecules:
Hydrogen Bonding: The primary and most significant intermolecular force would be hydrogen bonding between the hydroxyl groups of adjacent molecules. This would likely lead to the formation of chains or other hydrogen-bonded motifs.
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Van der Waals Forces: Dispersion forces would be present between the alkyl (ethyl and methyl) groups and the aromatic rings of neighboring molecules.
These interactions are commonly observed in the crystal structures of similar aromatic compounds. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a substance. This analytical method is fundamental for the confirmation of the empirical formula of a synthesized compound, which in turn is crucial for verifying its molecular formula in conjunction with mass spectrometry data. For this compound, the molecular formula is established as C₁₀H₁₄O.
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u). The total molecular weight of C₁₀H₁₄O is approximately 150.22 g/mol .
The expected weight percentages of carbon, hydrogen, and oxygen are calculated as follows:
Carbon (C): (10 * 12.011 / 150.22) * 100% = 79.96%
Hydrogen (H): (14 * 1.008 / 150.22) * 100% = 9.39%
Oxygen (O): (1 * 15.999 / 150.22) * 100% = 10.65%
In a typical experimental setting, the elemental analysis of a purified sample of this compound would be performed using a CHN analyzer. This instrument combusts the sample in a high-temperature furnace, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured. The oxygen content is often determined by pyrolysis or calculated by difference.
The experimentally determined values for the elemental composition are then compared with the theoretically calculated percentages. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered a strong confirmation of the compound's empirical formula. eijppr.com While specific experimental data for this compound is not detailed in publicly available literature, the synthesis and characterization of analogous substituted benzyl (B1604629) alcohols and related aromatic compounds routinely report satisfactory elemental analysis results that correspond well with their proposed structures. scielo.org.zaresearchgate.netderpharmachemica.com
The following interactive data table summarizes the theoretical elemental composition of this compound. In a research context, this table would be supplemented with the experimental findings to validate the empirical formula.
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 79.96 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.39 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.65 |
| Total | 150.221 | 100.00 |
This rigorous verification step ensures the purity and correct identification of the synthesized this compound, providing a solid foundation for further spectroscopic and chemical investigations.
Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Methylphenyl Methanol
Oxidation Reactions of the Benzylic Alcohol Moiety
The benzylic hydroxyl group in (3-Ethyl-4-methylphenyl)methanol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed.
Selective Oxidation to (3-Ethyl-4-methylphenyl)benzaldehyde
The conversion of primary benzylic alcohols to aldehydes is a crucial transformation in organic synthesis. This requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.gov A variety of modern, selective methods have been developed to achieve this transformation efficiently, moving away from hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edugordon.edu
Green chemistry approaches are increasingly favored, utilizing catalysts and environmentally benign oxidants. For instance, sodium molybdate (B1676688) can catalyze the selective oxidation of benzyl (B1604629) alcohol using aqueous hydrogen peroxide, which serves as both an activating agent and the solvent. gordon.edugordon.edu Another mild and effective system involves a copper(I) iodide/TEMPO catalyst with molecular oxygen as the terminal oxidant at room temperature. nih.gov This method shows high chemoselectivity, leaving other sensitive functional groups intact. nih.gov
Photochemical methods offer another sustainable pathway. Using photocatalysts like thioxanthenone or Eosin Y, benzylic alcohols can be oxidized to aldehydes with high yields using air or molecular oxygen as the oxidant under irradiation from household lamps, sunlight, or LEDs. rsc.orgorganic-chemistry.org These reactions proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org Heterogeneous catalysts, such as polymer-supported palladium or nanomagnetic MgFe₂O₄, also facilitate selective oxidation and offer the advantage of easy recovery and reuse. mdpi.comresearchgate.net
The following table summarizes various catalytic systems applicable for the selective oxidation of benzylic alcohols, a reaction directly analogous to the conversion of this compound to its corresponding aldehyde.
| Catalyst/Reagent System | Oxidant | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| Sodium Molybdate | Hydrogen Peroxide (H₂O₂) | Aqueous, Reflux | Environmentally safer alternative to PCC; H₂O₂ acts as solvent and activator. | gordon.edu |
| CuI/TEMPO/DMAP | Molecular Oxygen (O₂) | CH₃CN, Room Temperature | Mild conditions, high chemoselectivity, commercially available reagents. | nih.gov |
| Eosin Y | Molecular Oxygen (O₂) | Blue LED irradiation | Metal-free, green, broad functional group tolerance, scalable. | organic-chemistry.org |
| Polymer Supported Palladium | Air | Water, 100°C | High selectivity, catalyst is recyclable with negligible metal leaching. | researchgate.net |
| NaOCl/Silica (B1680970) Gel | Sodium Hypochlorite (B82951) (NaOCl) | Catalytic DMSO | Uses cheap and readily available reagents, selective for benzylic alcohols. | researchgate.net |
Further Oxidation to Carboxylic Acid Derivatives
For the synthesis of (3-Ethyl-4-methylphenyl)benzoic acid, stronger oxidizing conditions are required. The mechanism for the oxidation of a primary alcohol to a carboxylic acid often involves the initial formation of an aldehyde, which is then hydrated to a geminal diol intermediate before further oxidation. masterorganicchemistry.com
Historically, harsh reagents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) have been used for this transformation. masterorganicchemistry.com These reagents are powerful enough to cleave C-H and even C-C bonds at the benzylic position to yield the carboxylic acid. masterorganicchemistry.com However, due to their toxicity and the production of hazardous waste, more selective and environmentally friendly methods are now preferred. nih.govorganic-chemistry.org
Modern protocols often employ a two-step, one-pot approach. One such method uses a TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) to form the aldehyde, followed by in-situ oxidation with sodium chlorite (B76162) (NaClO₂) to yield the carboxylic acid. nih.gov This protocol is highly efficient for various primary alcohols, including substituted benzylic alcohols. nih.gov Another strategy involves merging a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent Lindgren oxidation using chlorite as the oxidant. rsc.orgresearchgate.net This approach is stereoconvergent and can produce pure products without the need for chromatography. rsc.org
The table below outlines common reagents for the oxidation of benzylic alcohols to their corresponding carboxylic acids.
| Reagent/Catalyst System | Key Features | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄), heat | Strong, classical oxidant; can cleave alkyl C-C bonds. | masterorganicchemistry.com |
| Chromic Acid (H₂CrO₄) | Strong, traditional oxidant; requires acidic conditions. | masterorganicchemistry.com |
| TEMPO/NaOCl, then NaClO₂ | Two-step, one-pot protocol; high yields and good purity. | nih.gov |
| Cu-catalyst/O₂, then Sodium Chlorite | Merges aerobic oxidation with Lindgren oxidation; efficient and clean. | rsc.orgresearchgate.net |
| Chromium Trioxide (CrO₃) / H₅IO₆ | Catalytic CrO₃ with a co-oxidant; gives excellent yields. | organic-chemistry.org |
Etherification Reactions
The hydroxyl group of this compound can participate in etherification reactions through various pathways, forming either symmetrical or unsymmetrical ethers.
Intermolecular and Intramolecular Ether Formation
Intermolecular etherification involves the reaction between two alcohol molecules to form an ether, with the elimination of water. For this compound, self-condensation under appropriate catalytic conditions would lead to the formation of the symmetrical bis(3-ethyl-4-methylphenyl)methyl ether. This type of reaction, often referred to as symmetrical or homo-etherification, can be catalyzed by acids or metal complexes. acs.orgresearchgate.net
The reaction of this compound with a different alcohol, such as methanol (B129727) or ethanol (B145695), would result in an unsymmetrical ether. These cross-etherification reactions often require catalysts that can selectively activate one alcohol over the other to prevent the formation of mixed products. nih.gov Benzylic alcohols are generally more reactive in these transformations due to the stability of the intermediate benzylic carbocation. organic-chemistry.org
Intramolecular ether formation from this compound itself is not possible as it lacks a second hydroxyl group or a suitable leaving group within the same molecule to facilitate ring closure. Such reactions are characteristic of diols or halohydrins, where they lead to the formation of cyclic ethers like epoxides or larger rings.
Catalyzed Etherification Pathways
Several catalytic systems can promote the etherification of benzylic alcohols. A prominent method is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com In this approach, this compound is first deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other good leaving group from an alkyl halide to form the ether. masterorganicchemistry.comorganic-synthesis.com This method is highly versatile for preparing unsymmetrical ethers, and works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.org
Direct, acid-catalyzed dehydration is another common pathway. Catalysts such as aqueous HCl can promote the intermolecular dehydration of benzylic alcohols to yield symmetrical ethers. researchgate.net More recently, eco-friendly iron catalysts, like FeCl₃·6H₂O for symmetrical ethers and FeCl₂·4H₂O for unsymmetrical ethers, have been developed. acs.orgnih.gov These reactions can be performed in green solvents like propylene (B89431) carbonate and demonstrate good tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.orgnih.gov
The following table compares different catalyzed pathways for ether synthesis from benzylic alcohols.
| Method | Reagents/Catalyst | Mechanism | Primary Product Type | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Sₙ2 | Unsymmetrical Ethers | wikipedia.orgmasterorganicchemistry.com |
| Acid-Catalyzed Dehydration | HCl, H₂SO₄ | Sₙ1 or Sₙ2 | Symmetrical Ethers | researchgate.net |
| Iron-Catalyzed Homo-etherification | FeCl₃·6H₂O | Dehydration | Symmetrical Ethers | acs.orgnih.gov |
| Iron-Catalyzed Cross-etherification | FeCl₂·4H₂O / Ligand | Dehydration | Unsymmetrical Ethers | acs.orgnih.gov |
| Chemoselective Etherification | TCT / DMSO | Carbocation intermediate | Unsymmetrical (Methyl/Ethyl) Ethers | organic-chemistry.org |
Substitution Reactions on the Phenyl Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: methyl (-CH₃), ethyl (-CH₂CH₃), and hydroxymethyl (-CH₂OH). All three are classified as activating groups and are ortho, para-directors. pressbooks.publibretexts.org The directing effects of these substituents are additive and will determine the position of attack by an incoming electrophile (E⁺).
The available positions for substitution are C2, C5, and C6.
Position 2: Ortho to the ethyl group and meta to the hydroxymethyl and methyl groups.
Position 5: Ortho to the methyl group, meta to the ethyl group, and para to the hydroxymethyl group.
Position 6: Ortho to the hydroxymethyl group and meta to the ethyl and methyl groups.
Considering the directing effects:
The ethyl group directs ortho (to C2) and para (to C6, occupied by -CH₂OH).
The methyl group directs ortho (to C5) and para (to C2).
The hydroxymethyl group directs ortho (to C6) and para (to C5).
Based on the combined electronic effects, positions 2, 5, and 6 are all activated. Position 5 is particularly activated as it is para to the hydroxymethyl group and ortho to the methyl group. Position 2 is also strongly activated, being ortho to the ethyl group and para to the methyl group. Steric hindrance from the adjacent ethyl group at position 3 might slightly disfavor attack at position 2 compared to position 5. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at the C5 and C2 positions likely predominating.
Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). masterorganicchemistry.com
The predicted major products for common EAS reactions are summarized in the table below.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-(3-ethyl-4-methylphenyl)methanol and 2-Nitro-(3-ethyl-4-methylphenyl)methanol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-(3-ethyl-4-methylphenyl)methanol and 2-Bromo-(3-ethyl-4-methylphenyl)methanol |
| Sulfonation | SO₃, H₂SO₄ | 5-(Hydroxymethyl)-3-ethyl-2-methylbenzenesulfonic acid and 2-(Hydroxymethyl)-6-ethyl-5-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(Hydroxymethyl)-3-ethyl-2-methylphenyl)ethan-1-one and 1-(2-(Hydroxymethyl)-4-ethyl-5-methylphenyl)ethan-1-one |
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound possesses two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: an ethyl group and a hydroxymethyl group. Both of these substituents are classified as activating groups and ortho-, para-directors, meaning they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orgchemistrytalk.orgorganicchemistrytutor.comyoutube.com
The ethyl group is a weakly activating group that directs electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. quizlet.com The hydroxymethyl group (-CH₂OH) is also considered a weak activating group and an ortho-, para-director. The directing influence of these groups is a result of the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. semanticscholar.org
In the case of this compound, the positions on the aromatic ring are numbered relative to the hydroxymethyl group (position 1). The ethyl group is at position 3, and the methyl group is at position 4. The available positions for substitution are 2, 5, and 6.
Position 2: Ortho to the hydroxymethyl group and meta to the ethyl group.
Position 5: Para to the hydroxymethyl group and ortho to the ethyl group.
Position 6: Ortho to the hydroxymethyl group and meta to the ethyl group.
Considering the directing effects of both the hydroxymethyl and the ethyl/methyl groups, the substitution pattern can be predicted. Both the hydroxymethyl and the alkyl groups will activate the positions ortho and para to them. Therefore, position 5 is strongly activated as it is para to the hydroxymethyl group and ortho to the ethyl group. Positions 2 and 6 are ortho to the hydroxymethyl group but meta to the ethyl/methyl groups, making them less activated than position 5. Steric hindrance from the existing substituents might also influence the final product distribution, potentially favoring substitution at the less hindered para position. quizlet.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (Note: This table presents predicted outcomes based on established directing effects of the substituent groups. Actual experimental results may vary.)
| Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |
| Br₂ / FeBr₃ | 5-Bromo-3-ethyl-4-methylphenyl)methanol | 2-Bromo-(3-ethyl-4-methylphenyl)methanol |
| HNO₃ / H₂SO₄ | (3-Ethyl-4-methyl-5-nitrophenyl)methanol | (3-Ethyl-4-methyl-2-nitrophenyl)methanol |
| SO₃ / H₂SO₄ | 5-(Hydroxymethyl)-3-ethyl-2-methylbenzenesulfonic acid | 2-(Hydroxymethyl)-6-ethyl-5-methylbenzenesulfonic acid |
Nucleophilic Aromatic Substitution with Activated Systems
Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction generally requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.commasterorganicchemistry.comlibretexts.orgnih.gov The aromatic ring of this compound itself is electron-rich due to the presence of activating alkyl and hydroxymethyl groups and lacks a suitable leaving group, making it unreactive towards nucleophilic aromatic substitution under normal conditions.
For SNA r to occur, the this compound molecule would need to be modified in two key ways:
Introduction of a good leaving group: A halogen (e.g., -Cl, -Br) or another suitable group would need to be substituted onto the aromatic ring.
Introduction of strong electron-withdrawing groups: Groups like nitro (-NO₂) or cyano (-CN) would need to be present at positions ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
For instance, if this compound were converted to 2-chloro-5-ethyl-4-methyl-1-nitrobenzene, the nitro group (a strong EWG) would be para to the chlorine atom (a leaving group), thus activating the ring for nucleophilic attack. In such a scenario, a nucleophile could displace the chloride ion. The rate-determining step in these reactions is typically the initial attack of the nucleophile to form the stabilized carbanion. masterorganicchemistry.com
Derivatization Chemistry of the Hydroxyl Group
Esterification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. nih.gov This is an equilibrium reaction, and to favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction. nih.gov
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.
Table 2: Examples of Esterification Reactions with this compound
| Carboxylic Acid | Catalyst | Ester Product |
| Acetic Acid | H₂SO₄ | (3-Ethyl-4-methylphenyl)methyl acetate (B1210297) |
| Benzoic Acid | H₂SO₄ | (3-Ethyl-4-methylphenyl)methyl benzoate (B1203000) |
| Propanoic Acid | H₂SO₄ | (3-Ethyl-4-methylphenyl)methyl propanoate |
Formation of Ethers and Acetals
Ether Formation: Ethers can be synthesized from this compound through various methods, with the Williamson ether synthesis being a common approach. masterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, it is generally preferred that the alkyl halide be primary to minimize competing elimination reactions. organicchemistrytutor.com
Alternatively, ethers can be formed under acidic conditions through the reaction of the alcohol with another alcohol molecule (to form a symmetrical ether) or with an alkene. libretexts.org
Acetal (B89532) Formation: this compound can react with aldehydes or ketones in the presence of an acid catalyst to form acetals. libretexts.orgbyjus.com This reaction proceeds through the formation of a hemiacetal intermediate. libretexts.org The aldehyde or ketone is first protonated by the acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. The resulting hemiacetal can then react with a second molecule of the alcohol to form the stable acetal and a molecule of water. youtube.com To drive the reaction towards the formation of the acetal, water is typically removed from the reaction mixture. byjus.com
Table 3: Examples of Ether and Acetal Formation from this compound
| Reactant | Catalyst | Product Type | Product Name |
| Methyl Iodide (after deprotonation with NaH) | - | Ether | 1-(Methoxymethyl)-3-ethyl-4-methylbenzene |
| Benzaldehyde (B42025) | H₂SO₄ | Acetal | Benzaldehyde bis((3-ethyl-4-methylphenyl)methyl) acetal |
| Acetone | H₂SO₄ | Acetal | Acetone bis((3-ethyl-4-methylphenyl)methyl) acetal |
Reaction Mechanism Elucidation
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are crucial for elucidating the mechanisms of chemical reactions. For reactions involving substituted benzyl alcohols like this compound, kinetic experiments can provide insights into the rate-determining step and the influence of substituents on the reaction rate.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate (sigma complex). asianpubs.org This is because this step involves the disruption of the stable aromatic system. The subsequent deprotonation to restore aromaticity is a fast step. Kinetic studies on the nitration or halogenation of substituted benzenes generally show that electron-donating groups, such as the ethyl and hydroxymethyl groups in the target molecule, increase the reaction rate by stabilizing the positive charge in the transition state leading to the sigma complex. organicchemistrytutor.com
Esterification: For Fischer esterification, the reaction is typically first-order with respect to the alcohol, the carboxylic acid, and the acid catalyst. The rate-limiting step is often considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid. Kinetic studies of the esterification of benzyl alcohol have shown that the reaction rate increases with temperature and catalyst concentration. researchgate.net
Table 4: Hypothetical Kinetic Data for the Esterification of this compound with Acetic Acid (Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may differ.)
| [Alcohol] (mol/L) | [Acetic Acid] (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |
| 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |
The data in the table would suggest that the reaction is first order in both the alcohol and the carboxylic acid, and also dependent on the catalyst concentration, which is consistent with the generally accepted mechanism for Fischer esterification.
Investigation of Reaction Intermediates
The chemical reactivity of this compound, as a substituted benzylic alcohol, is largely dictated by the formation of reactive intermediates. The position of the hydroxyl group, directly attached to a carbon that is bonded to a benzene ring, is known as the benzylic position. This position is particularly prone to reactions that proceed through carbocation intermediates due to the stability afforded by the adjacent aromatic ring. pearson.comucalgary.ca
In reactions such as acid-catalyzed dehydration or nucleophilic substitution under SN1 conditions, the first step typically involves the protonation of the hydroxyl group by an acid, forming a good leaving group (water). libretexts.orglibretexts.org Subsequent loss of the water molecule results in the formation of a benzylic carbocation. The stability of this carbocation is a key factor in the reaction mechanism.
The positive charge on the benzylic carbon of the (3-Ethyl-4-methylphenyl)methyl carbocation can be delocalized into the adjacent benzene ring through resonance. pearson.comucalgary.ca This delocalization distributes the positive charge over several atoms (the benzylic carbon and the ortho and para positions of the aromatic ring), which significantly stabilizes the intermediate. ucalgary.ca The presence of electron-donating groups, such as the ethyl and methyl groups on the benzene ring, further enhances the stability of this carbocation through inductive effects.
In some oxidation reactions of benzylic alcohols, radical intermediates may also be involved. For instance, certain oxidation processes might proceed via the formation of a benzylic radical, which can then be further oxidized to the corresponding aldehyde or ketone. acs.org The stability of this benzylic radical is also enhanced by resonance with the adjacent aromatic ring.
It is also important to consider the possibility of rearrangement reactions involving the carbocation intermediate. Although the secondary benzylic carbocation formed from this compound is relatively stable, under certain conditions, rearrangements to form more stable carbocations could occur, though this is less likely given the initial stability.
Theoretical and Computational Chemistry of 3 Ethyl 4 Methylphenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Ethyl-4-methylphenyl)methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with various basis sets to optimize the ground state geometry of organic molecules. researchgate.netresearchgate.netbohrium.com
The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of the calculations. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally yield more accurate results, though at a higher computational cost. researchgate.netiucr.orgrsc.org For instance, geometry optimization and frequency calculations for various compounds have been successfully performed using the B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The combination of the B3LYP functional with a split-valence polarization basis set like DEF2-SVP or the popular 6-31G(d,p) has been shown to be effective for calculating molecular structures and other properties. researchgate.net These calculations typically involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms, which corresponds to the ground state structure. researchgate.netchemmethod.com
| Functional | Basis Set | Key Features |
|---|---|---|
| B3LYP | 6-31G(d,p) | A good balance of accuracy and computational cost for organic molecules. researchgate.net |
| B3LYP | 6-311++G(d,p) | Includes diffuse and polarization functions for higher accuracy in describing electron distribution. researchgate.netiucr.org |
| PBE0 | aug-cc-pVTZ | Often used for high-accuracy calculations and for obtaining properties like hyperpolarizability. researchgate.net |
| M06-2X | 6-31G | A meta-hybrid functional that can provide good results for main-group chemistry. chemmethod.com |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to studying molecular systems from first principles, without empirical parameters. acs.orgpsu.edu The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. psu.edu
While computationally less demanding than more advanced correlated methods, HF calculations with basis sets like 3-21G or the larger 6-31G* can provide valuable initial insights into molecular structure and energetics. psu.edunih.gov For instance, Hartree-Fock calculations have been used to investigate the conformational preferences and energy differences between tautomers of related molecular systems. psu.edu However, it's important to note that the HF method does not fully account for electron correlation, which can be significant for accurate energy predictions. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2), are often used to incorporate electron correlation effects. mdpi.comnist.gov
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in this compound, specifically the C-C bond of the ethyl group and the C-O bond of the methanol (B129727) group, gives rise to different spatial arrangements of the atoms, known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies, thus mapping the potential energy surface of the molecule.
Computational methods can be used to perform systematic searches of the conformational space by rotating the dihedral angles of the flexible bonds. nih.gov For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. The resulting energy landscape reveals the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be populated at room temperature. pnas.org These analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties. Funnel-like energy landscapes, where a distinct low-energy state is present, are often indicative of a well-folded or structurally defined molecule. pnas.org
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides powerful tools to analyze the distribution of electrons and predict how a molecule will interact with other chemical species.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.comsemanticscholar.orgmaterialsciencejournal.org A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov The energies of these orbitals are routinely calculated using DFT methods, such as B3LYP, in conjunction with appropriate basis sets. materialsciencejournal.orgepstem.net Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron transfer processes. bohrium.comsemanticscholar.org
| Descriptor | Significance |
|---|---|
| HOMO Energy | Correlates with the ionization potential; higher energy indicates a better electron donor. |
| LUMO Energy | Correlates with the electron affinity; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. bohrium.comsemanticscholar.org |
Charge Distribution and Mulliken Population Analysis
The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution is crucial for understanding a molecule's electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions.
Mulliken population analysis is a computational method used to assign partial atomic charges to the atoms in a molecule. epstem.net This analysis is performed on the optimized molecular geometry and provides a quantitative measure of the electron distribution. The calculated Mulliken charges can be used to construct a Molecular Electrostatic Potential (MEP) map, which visually represents the electrostatic potential on the surface of the molecule. bohrium.comiucr.org Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. iucr.orgnih.gov
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the electron isodensity surface, providing a guide to the molecule's chemical reactivity. rsc.org The MESP plot uses a color spectrum to indicate different regions of electrostatic potential: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com
For this compound, an MESP analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would highlight specific reactive sites. rsc.orgiucr.org The most negative potential (red) is expected to be localized on the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and lone pairs of electrons. iucr.orgsemanticscholar.org This makes the oxygen atom the primary site for electrophilic interaction. Conversely, the most positive potential (blue) would be centered on the hydroxyl hydrogen atom, making it the most likely site for nucleophilic attack. semanticscholar.org The aromatic ring would exhibit a moderately negative potential due to its delocalized π-electron system, while the hydrogen atoms of the ethyl and methyl groups would show weakly positive potential. iucr.org
These MESP maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, where the positive region on the hydroxyl hydrogen of one molecule would interact with the negative region on the oxygen of another. bohrium.com
Natural Bond Orbital (NBO) Analysis for Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.denih.gov This analysis provides quantitative insight into bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugative) interactions. researchgate.net The energetic significance of these interactions is often evaluated using second-order perturbation theory. uni-muenchen.de
In an NBO analysis of this compound, key interactions would be quantified. The analysis would detail the composition of the primary bonds, such as the C-O bond of the methanol group, revealing its polarization with a higher percentage of the electron density localized on the more electronegative oxygen atom. uni-muenchen.de Significant hyperconjugative interactions would be identified, which stabilize the molecule. These include:
Donations from oxygen lone pairs: The lone pairs on the oxygen atom (donor NBOs) would engage in hyperconjugative interactions with the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds. For example, an n(O) → σ*(C-C) interaction would indicate delocalization of the oxygen lone pair into the phenyl ring's sigma framework.
Interactions involving the π-system: The π-orbitals of the benzene (B151609) ring would interact with the antibonding orbitals of the attached alkyl and methanol groups.
C-H bond interactions: The σ orbitals of the C-H bonds in the ethyl and methyl groups would donate electron density into nearby empty antibonding orbitals.
Table 1: Illustrative NBO Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ* (C_ring - CH₂) | ~5-7 | Hyperconjugation (Lone Pair Donation) |
| π (C_ring - C_ring) | π* (C_ring - C_ring) | ~18-22 | π-Delocalization |
| σ (C_ethyl - H) | σ* (C_ring - C_ethyl) | ~4-6 | Hyperconjugation (σ-Donation) |
| σ (C_ring - H) | π* (C_ring - C_ring) | ~2-3 | Hyperconjugation (σ-π Interaction) |
Note: The values in this table are hypothetical examples based on typical NBO analyses of similar aromatic alcohols and are intended for illustrative purposes.
Spectroscopic Property Predictions
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational chemistry offers reliable methods for predicting ¹H and ¹³C NMR chemical shifts, which can aid in spectral assignment and structural confirmation. mdpi.combohrium.com The most common approach involves optimizing the molecule's geometry using DFT and then calculating the NMR isotropic shielding constants using the Gauge-Including Atomic Orbitals (GIAO) method. researchgate.netnih.gov
To obtain the final chemical shifts, the computed isotropic shielding values (σ_iso) are typically referenced against the value calculated for a standard compound, such as tetramethylsilane (B1202638) (TMS), at the same level of theory (δ_calc = σ_TMS - σ_iso). ualberta.ca More accurate results can often be obtained by linear regression analysis of the calculated shielding constants against experimental shifts for a set of related molecules. researchgate.net The choice of functional (e.g., mPW1PW91, B3LYP) and basis set (e.g., 6-311+G(2d,p)) is critical for accuracy. researchgate.net Machine learning algorithms have also emerged as a powerful tool, capable of predicting ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. mdpi.com
For this compound, a computational study would provide predicted shifts for each unique proton and carbon atom, helping to resolve ambiguities in the experimental spectrum.
Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| CH₂ (methanol) | 4.55 | 4.60 | 64.5 | 65.1 |
| OH | 1.75 | 1.80 | - | - |
| CH₂ (ethyl) | 2.60 | 2.64 | 28.8 | 29.2 |
| CH₃ (ethyl) | 1.20 | 1.24 | 15.4 | 15.8 |
| CH₃ (methyl) | 2.28 | 2.32 | 19.5 | 19.9 |
| Aromatic CH | 7.10 - 7.25 | 7.12 - 7.28 | 126.0 - 130.0 | 126.5 - 130.5 |
| Aromatic C (quaternary) | - | - | 136.0 - 142.0 | 136.5 - 142.5 |
Note: The values in this table are hypothetical and for illustrative purposes. Experimental values are based on typical ranges for similar functional groups.
Simulation of Vibrational (IR and Raman) Spectra
Computational methods are widely used to simulate infrared (IR) and Raman spectra, which provide a vibrational fingerprint of a molecule. cardiff.ac.uk These simulations are essential for interpreting experimental spectra by assigning specific absorption bands to particular molecular vibrations. bohrium.com The standard approach involves performing a geometry optimization followed by a frequency calculation at the same level of theory, often using DFT (e.g., B3LYP). bohrium.comrsc.org
This calculation, based on the harmonic approximation, yields the vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman activities depend on the change in polarizability. scm.com Since the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often multiplied by empirical scaling factors (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net The resulting frequencies and intensities can be plotted using a broadening function (e.g., Lorentzian) to generate a simulated spectrum that can be directly compared with an experimental one. scm.com
A simulated vibrational spectrum for this compound would show characteristic peaks for its functional groups.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| O-H stretch | 3650 - 3590 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H stretch (CH₃, CH₂) | 2980 - 2850 | Strong | Strong |
| C=C aromatic ring stretch | 1620 - 1580 | Medium-Strong | Strong |
| C=C aromatic ring stretch | 1520 - 1470 | Medium-Strong | Strong |
| CH₂ bend (scissoring) | 1470 - 1450 | Medium | Medium |
| C-O stretch (primary alcohol) | 1075 - 1000 | Strong | Weak |
| Aromatic C-H out-of-plane bend | 900 - 675 | Strong | Weak |
Note: The frequency ranges in this table are based on established correlation charts and typical computational results for illustrative purposes.
Computational Mechanistic Studies
Transition State Characterization and Reaction Pathway Modeling
Computational chemistry provides indispensable tools for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. acs.org A key aspect of this is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energetic barrier to the reaction. arkat-usa.org
A transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other vibrational degrees of freedom. Computationally, TS structures are found using specialized optimization algorithms. A successful TS characterization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. arkat-usa.org
Once the reactant, transition state, and product structures are located, the reaction pathway can be modeled. Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the TS to confirm that it correctly connects the desired reactants and products. Kinetic models can then be constructed to simulate the reaction under various conditions. acs.org This approach allows for the in-silico determination of activation energies, which are crucial for predicting reaction rates and understanding the factors that control chemical reactivity. For instance, studying the oxidation of the alcohol group in this compound to the corresponding aldehyde would involve locating the transition state for the hydrogen abstraction step, providing insight into the reaction's feasibility and kinetics.
Calculation of Activation Energies and Reaction Rates
Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating reaction mechanisms and quantifying kinetic parameters. bohrium.comsemanticscholar.org These methods allow for the determination of the geometries of reactants, transition states, and products, from which activation energies can be calculated. The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.
Several types of reactions involving the benzylic alcohol group are of primary interest, including oxidation, esterification, and nucleophilic substitution. The rates of these reactions are significantly influenced by the electronic effects of the substituents on the phenyl ring. rsc.org
Influence of Substituents on Reaction Rates:
The ethyl and methyl groups at the 3- and 4-positions of the phenyl ring in this compound are both electron-donating groups (EDGs). rsc.org These groups increase the electron density on the aromatic ring and, through resonance and inductive effects, can influence the stability of intermediates and transition states.
For reactions where a positive charge develops on the benzylic carbon in the transition state, such as in many oxidation reactions, the electron-donating nature of the ethyl and methyl groups is expected to accelerate the reaction rate. rsc.orgcsic.es This is because the EDGs can stabilize the electron-deficient transition state, thereby lowering the activation energy. For instance, studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that electron-donating groups like –CH3 and –OCH3 accelerate the reaction compared to unsubstituted benzyl alcohol or those with electron-withdrawing groups. rsc.org
Computational Models and Methods:
The calculation of activation energies typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactant molecules and the transition state are optimized to find their lowest energy conformations. semanticscholar.org
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state, characterized by one imaginary frequency). semanticscholar.org
Energy Calculation: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies. semanticscholar.org
Activation Energy Determination: The activation energy is then calculated as the difference in energy between the transition state and the reactants.
Various DFT functionals, such as B3LYP and M06-2X, are commonly used for these calculations, in conjunction with basis sets like 6-31G(d,p) or the correlation-consistent basis sets (cc-pVTZ, etc.). bohrium.comacs.org The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also important for obtaining results that are comparable to experimental conditions in solution. bohrium.com
Hypothetical Reaction Data:
While specific data for this compound is unavailable, we can present a hypothetical data table based on general trends observed for the oxidation of substituted benzyl alcohols to illustrate the expected effect of the substituents. The values presented are for illustrative purposes and are not based on actual experimental or computational results for this specific compound.
Table 1: Hypothetical Activation Energies for the Oxidation of Substituted Benzyl Alcohols
| Compound | Substituents | Expected Relative Activation Energy (Illustrative) | Expected Relative Reaction Rate (Illustrative) |
| Benzyl Alcohol | None | Reference | Reference |
| (4-Methylphenyl)methanol | 4-CH₃ | Lower | Faster |
| (4-Ethylphenyl)methanol | 4-C₂H₅ | Lower | Faster |
| This compound | 3-C₂H₅, 4-CH₃ | Lowest | Fastest |
| (4-Nitrophenyl)methanol | 4-NO₂ (electron-withdrawing) | Higher | Slower |
This table is for illustrative purposes only and does not represent measured or calculated data for this compound.
The table illustrates that the cumulative electron-donating effect of both the ethyl and methyl groups in this compound would likely lead to a lower activation energy and a faster reaction rate for oxidation compared to benzyl alcohol or monosubstituted derivatives.
Biological Activities and Biomolecular Interactions of 3 Ethyl 4 Methylphenyl Methanol and Its Derivatives
In Vitro Studies on Cell Lines
Derivatives of (3-Ethyl-4-methylphenyl)methanol have been synthesized and evaluated for their effects on various cancer cell lines, revealing promising anti-proliferative and metabolic activities.
A series of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes, which incorporate the (3-Ethyl-4-methylphenyl) moiety, have been investigated for their anti-cancer properties. rsc.orgmdpi.com These compounds were tested against ovarian carcinoma (A2780) and various leukemia cell lines (LAMA 84 and HL-60). rsc.orgmdpi.com The bis-NHC gold(I) complexes demonstrated greater activity in reducing proliferation and metabolic activity in the low micromolar range when compared to their mono-NHC gold(I) counterparts. rsc.orgmdpi.com
Notably, the ligands themselves showed minimal anti-proliferative activity. rsc.org However, the gold(I) complexes exhibited significant effects. For instance, in leukemia cell lines, some of these complexes showed high tumor selectivity. nih.gov The anti-proliferative effects were determined by measuring the incorporation of [3H]-thymidine into the DNA during the S-phase of the cell cycle. nih.gov
Table 1: Anti-proliferative Effects of Bis-NHC Gold(I) Complex 2b in A2780 and A2780cis Ovarian Carcinoma Cells
| Concentration (µM) | A2780 Proliferation (%) | A2780cis Proliferation (%) |
| 0.1 | Enhanced | ~80% |
| 0.5 | ~90% | <10% |
| 1.0 | ~75% | <5% |
| Data sourced from studies on bis[3-ethyl-4-(4-methylphenyl)-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) bromide (complex 2b). Proliferation in the absence of the compound was set to 100%. nih.gov |
A significant finding from the research on these gold(I) complexes is their ability to circumvent cisplatin (B142131) resistance in ovarian cancer cells. rsc.orgnih.gov In cisplatin-resistant A2780cis cells, most of the tested bis-NHC gold(I) complexes, with the exception of a 3-F derivative, demonstrated high activity at concentrations of 0.5 and 1 µM. rsc.orgnih.gov For example, complexes 2a and 2b nearly completely blocked the proliferation of A2780cis cells at a 1 µM concentration. nih.gov Even at 0.5 µM, complex 2b, which contains the 3-ethyl-4-methylphenyl group, reduced proliferation to less than 10%. nih.gov
In contrast to their potent effect on resistant cells, these complexes were less active in the cisplatin-sensitive A2780 cell line at 1 µM and, in some cases, even enhanced proliferation at the lowest concentration of 0.1 µM. rsc.orgnih.gov The metabolic activity of the resistant A2780cis cells was also significantly reduced by these compounds, with some derivatives causing a reduction to less than 20% at a 1 µM concentration. rsc.org These findings suggest a high selectivity of these compounds towards tumor cells and an ability to overcome established drug resistance mechanisms. mdpi.com
Antimicrobial Efficacy
Derivatives of this compound have also been identified as potent antimicrobial agents, particularly against Gram-positive bacteria.
A notable class of derivatives, 7-substituted N2-(3-ethyl-4-methylphenyl)-3-deazaguanines, have been shown to be potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC). nih.gov The (3-ethyl-4-methylphenyl) group was identified as providing an optimal hydrophobic group for binding to the pol IIIC enzyme. nih.gov These compounds act as active site-directed, competitive inhibitors. nih.gov
The potent inhibition of pol IIIC by these deazaguanine derivatives translates to effective inhibition of the growth of Gram-positive bacteria. nih.gov Minimum inhibitory concentrations (MICs) for these compounds against strains such as Staphylococcus aureus were reported to be in the range of 2.5–10 µg/ml. nih.gov However, they were found to be inactive against the Gram-negative organism E. coli. nih.gov
The antimicrobial efficacy of these derivatives has also been demonstrated in vivo. Several of the 7-substituted N2-(3-ethyl-4-methylphenyl)-3-deazaguanine derivatives showed moderate protective activity in mice infected with S. aureus. nih.gov This indicates that these compounds not only have potent in vitro activity but also possess the potential for therapeutic application in treating bacterial infections.
Enzyme Inhibition and Modulation (for derivatives)
Derivatives incorporating the this compound scaffold have been investigated for their potential to inhibit or modulate the activity of various enzymes. Research has demonstrated that specific structural modifications to this core can yield potent and sometimes selective enzyme inhibitors.
One notable area of investigation is in the development of antibacterial agents. A series of 7-substituted N²-(3-ethyl-4-methylphenyl)-3-deazaguanines were identified as potent and selective inhibitors of DNA polymerase IIIC (pol IIIC) from Gram-positive bacteria. nih.gov These compounds function through an active site-directed, competitive mechanism. nih.gov The inhibitory action is crucial for halting bacterial DNA replication, leading to an antibacterial effect against organisms like S. aureus. nih.gov
Another significant target for derivatives of this scaffold is thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes, where the aryl group includes a 4-methylphenyl moiety, have been synthesized and evaluated. rsc.orgresearchgate.net These gold(I) complexes were found to inhibit TrxR, although studies suggest that this may not be their primary mechanism of anticancer action, as the inhibition pattern did not always correlate with their biological activity. rsc.orgresearchgate.net
The versatility of the scaffold is further highlighted by studies on other enzyme classes. For instance, various 1,2,4-triazole (B32235) derivatives bearing methyl phenyl groups have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting potential applications in managing Alzheimer's disease and diabetes mellitus. acs.org
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Biological Context | Potency/Mechanism |
| 7-Substituted N²-(3-ethyl-4-methylphenyl)-3-deazaguanines | DNA Polymerase IIIC (Pol IIIC) | Antibacterial (Gram-positive) | Potent, selective, and competitive inhibition. nih.gov |
| Bis-NHC gold(I) complexes with a 3-ethyl-4-(4-methylphenyl) group | Thioredoxin Reductase (TrxR) | Anticancer | Inhibition observed, but may not be the main target for activity. rsc.org |
| 1,2,4-Triazole derivatives with methyl phenyl groups | AChE, BChE, α-glucosidase, Urease | Neurodegenerative diseases, Diabetes | Potent inhibitors. acs.org |
Structure-Activity Relationship (SAR) Investigations
Impact of Substitution Patterns on Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, research has elucidated how different substitution patterns on the core structure influence their inhibitory potency and selectivity.
In the case of the N²-(3-ethyl-4-methylphenyl)-3-deazaguanine inhibitors of DNA polymerase IIIC, the (3-ethyl-4-methylphenyl) group itself was found to be an optimal hydrophobic moiety for binding to the enzyme. nih.gov Further studies revealed that substituents at the 7-position of the deazaguanine core were preferable to those at the 9-position for this class of inhibitors. nih.gov This indicates a specific spatial requirement within the enzyme's active site that is better accommodated by 7-substituted analogues.
For the bis-NHC gold(I) anticancer complexes, the nature and position of substituents on the 4-aryl ring (the phenyl part of the 3-ethyl-4-methylphenyl group) significantly affected their activity. rsc.orguibk.ac.at A series of complexes with methyl, fluoro, or methoxy (B1213986) groups at various positions were synthesized and tested against ovarian carcinoma and leukemia cell lines. rsc.org For example, in HL-60 leukemia cells, a complex with a 2-methoxy (2-OCH₃) substituent was found to be the most active, while its 4-methoxy counterpart was less effective. rsc.orguibk.ac.at Conversely, when tested against A2780cis ovarian cancer cells, shifting a fluoro substituent from the 4-position to the 3-position resulted in a loss of antiproliferative effects. uibk.ac.at These findings underscore the sensitive dependence of bioactivity on the precise electronic and steric properties imparted by the substituents.
Studies on other classes of compounds reinforce these principles. For dual aromatase-sulfatase inhibitors, moving a halogen substituent from the ortho to the meta position relative to a sulfamate (B1201201) group was found to decrease aromatase inhibition. nih.gov However, adding a second identical halogen at the other meta position significantly improved the inhibitory activity, in some cases surpassing the original ortho-substituted compound. nih.gov
Table 2: Effect of Substituent Variation on Biological Activity
| Derivative Series | Base Scaffold | Substituent Variation | Impact on Activity |
| DNA Polymerase IIIC Inhibitors | N²-(3-ethyl-4-methylphenyl)-3-deazaguanine | Position of alkyl group on deazaguanine core | 7-position substitution is preferred over 9-position for activity. nih.gov |
| Anticancer Gold(I) Complexes | Bis[3-ethyl-4-aryl...]-gold(I) | Methoxy group position on the aryl ring | 2-OCH₃ substitution showed higher activity than 4-OCH₃ in HL-60 cells. rsc.orguibk.ac.at |
| Anticancer Gold(I) Complexes | Bis[3-ethyl-4-aryl...]-gold(I) | Fluoro group position on the aryl ring | 3-Fluoro substitution was less active than 4-fluoro against A2780cis cells. uibk.ac.at |
| Aromatase Inhibitors | Halogenated Phenyl Sulfamate | Halogen position (ortho vs. meta) | Moving a halogen from ortho to meta decreased aromatase inhibition. nih.gov |
Identification of Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to a specific biological target. For derivatives of this compound, SAR studies have helped to identify these key elements.
The essential pharmacophoric features for the N²-substituted-3-deazaguanine inhibitors of DNA polymerase IIIC have been partially defined. The model requires specific hydrogen bonding groups at positions 1, 2, and 6 of the core structure, which are critical for anchoring the molecule in the active site. nih.gov Complementing this is a well-defined hydrophobic pocket in the enzyme that favorably accommodates the (3-ethyl-4-methylphenyl) group, identifying it as a key hydrophobic pharmacophoric element. nih.gov
Pharmacophore modeling for other, structurally related molecules provides a framework for understanding what features might be important. A common approach involves identifying a combination of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). For example, a pharmacophore model for certain antioxidant quinoline (B57606) derivatives was developed consisting of one aromatic ring and three hydrogen bond acceptors. nih.gov Similarly, a model for tyrosinase inhibitors identified hydrophobic areas, hydrogen-bonding interactions, and π–π stacking as key features for activity. nih.gov For a series of 5-HT₇ receptor antagonists, the derived pharmacophore model consisted of a positive ionizable atom, an HBA, and three distinct hydrophobic regions. ceu.es
Molecular Docking and Dynamics Simulations for Receptor Binding
Molecular docking and dynamics simulations are computational tools used to predict and analyze how a ligand binds to its receptor target at a molecular level. These methods are instrumental in drug discovery for visualizing binding modes, predicting binding affinities, and guiding the design of more potent derivatives.
For derivatives of this compound, molecular docking studies have been employed to understand their interaction with target enzymes. For instance, to elucidate the binding interactions of novel fluoroquinolone derivatives with bacterial proteins, docking studies were performed using the topoisomerase II DNA gyrase enzyme. nih.gov Similarly, docking simulations were used to characterize the binding of tosylated acyl hydrazide derivatives to enzymes like monoamine oxidases and β-secretase. mdpi.com
In the context of anticancer research, carbazole (B46965) derivatives were subjected to molecular docking to understand their binding at the active site of target proteins. nih.gov A structure-based drug design approach for developing inhibitors of human carbonic anhydrase III (hCA III) also relied heavily on docking and molecular dynamics simulations. nih.gov These simulations helped in designing new aliphatic primary sulfonamides that could effectively coordinate the zinc(II) ion in the active site while bypassing a bulky amino acid residue, a unique feature of the hCA III isoform. nih.gov
These studies typically involve preparing the 3D structures of both the ligand and the protein target. Software like AutoDock Vina or programs within the Schrödinger suite are then used to predict the most stable binding poses of the ligand within the receptor's active site. jbcpm.com The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 3: Examples of Molecular Docking Studies on Related Derivatives
| Derivative Class | Protein Target | Purpose of Docking Study |
| Fluoroquinolone Derivatives | Topoisomerase II DNA Gyrase | To understand binding site interactions for antibacterial activity. nih.gov |
| Tosylated Acyl Hydrazides | Monoamine Oxidases, β-Secretase | To elucidate binding interactions with target enzymes. mdpi.com |
| Aliphatic Primary Sulfonamides | Human Carbonic Anhydrase III (hCA III) | To guide the design of potent and selective inhibitors. nih.gov |
| Carbazole Derivatives | Anticancer Target Proteins | To understand binding modes and support anticancer activity findings. nih.gov |
Investigations of Reactive Oxygen Species (ROS) Generation by Derivatives
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play roles in cell signaling and homeostasis. However, at high levels, they can cause significant damage to cell structures, a state known as oxidative stress. Some anticancer agents exert their effects by inducing excessive ROS production in cancer cells, leading to cell death.
Investigations into the biological activity of bis-NHC gold(I) complexes containing the (3-ethyl-4-methylphenyl) moiety have explored their capacity to generate ROS. rsc.orgresearchgate.net Studies on a series of these gold(I) complexes revealed that they were capable of generating ROS in A2780cis cisplatin-resistant ovarian carcinoma cells. rsc.orgresearchgate.netuibk.ac.at This ability to induce oxidative stress is a potential mechanism for their anticancer effects. researchgate.net
General Biomolecular Interaction Studies (e.g., protein binding, nucleic acid interactions)
The biological activities of this compound derivatives are predicated on their interactions with various biomolecules, primarily proteins. As detailed in previous sections, the most extensively studied interactions are with enzymes.
The inhibition of DNA polymerase IIIC by N²-(3-ethyl-4-methylphenyl)-3-deazaguanines is a clear example of a specific protein-ligand interaction. nih.gov The mechanism was determined to be competitive, indicating that the derivative binds to the same active site as the natural substrate, thereby blocking the enzyme's function. nih.gov This direct interaction with a crucial bacterial protein forms the basis of the compounds' antibacterial activity. nih.gov
Insufficient Data Available for this compound
Following a comprehensive review of available scientific literature and databases, there is currently insufficient public information to generate a detailed article on the biological activities and biomolecular interactions of the specific chemical compound this compound.
Research on this particular molecule, including specific studies on its non-covalent interactions or the formation of covalent adducts with biological macromolecules, does not appear to be available in the public domain. While studies exist for derivatives containing the "(3-ethyl-4-methylphenyl)" moiety or for the broader class of substituted benzyl (B1604629) alcohols, these findings cannot be directly and accurately attributed to this compound itself without further specific research.
Therefore, the requested article, which must strictly focus on this compound and be structured around its specific non-covalent and covalent interactions, cannot be produced at this time due to the lack of dedicated research findings.
Metabolic Pathways and Biotransformation of 3 Ethyl 4 Methylphenyl Methanol
In Vitro Metabolic Fate
The in vitro metabolism of (3-Ethyl-4-methylphenyl)methanol is expected to be dominated by two major types of reactions: oxidation of the benzylic alcohol and the alkyl substituents on the aromatic ring, and conjugation of the hydroxyl group.
Enzymatic Oxidation Pathways (e.g., Cytochrome P450 (CYP) mediated metabolism)
The oxidation of the hydroxymethyl group of this compound is a probable primary metabolic step. This process is analogous to the metabolism of benzyl (B1604629) alcohol, which is oxidized to benzoic acid. hmdb.cacdc.gov This transformation is typically a two-step process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.
Furthermore, the ethyl and methyl groups attached to the phenyl ring are potential sites for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govjst.go.jp Hydroxylation of the benzylic carbons of the ethyl group or the methyl group would lead to the formation of more polar metabolites. nih.gov Specifically, enzymes from the CYP2C and CYP3A subfamilies are often involved in the metabolism of such aromatic compounds. jst.go.jp
Table 1: Predicted Phase I Oxidation Metabolites of this compound and Involved Enzymes
| Predicted Metabolite | Metabolic Reaction | Probable Enzyme(s) |
| 3-Ethyl-4-methylbenzaldehyde (B6588364) | Oxidation of primary alcohol | Alcohol Dehydrogenase |
| 3-Ethyl-4-methylbenzoic acid | Oxidation of aldehyde | Aldehyde Dehydrogenase |
| (3-(1-Hydroxyethyl)-4-methylphenyl)methanol | Hydroxylation of ethyl group | Cytochrome P450 (e.g., CYP2C, CYP3A) |
| (3-Ethyl-4-(hydroxymethyl)phenyl)methanol | Hydroxylation of methyl group | Cytochrome P450 (e.g., CYP2C, CYP3A) |
Conjugation Reactions (e.g., glucuronidation, sulfation)
Conjugation reactions are a crucial Phase II metabolic pathway for benzyl alcohols and their derivatives, leading to the formation of water-soluble compounds that are easily excreted.
Glucuronidation: The primary alcohol group of this compound is a likely substrate for UDP-glucuronosyltransferases (UGTs), resulting in the formation of a glucuronide conjugate. researchgate.net This is a common metabolic fate for many xenobiotics containing hydroxyl moieties.
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), represents another significant conjugation pathway. nih.govnih.govportlandpress.comresearchgate.net Studies on benzyl alcohol have shown that it can be efficiently sulfated, with SULT1A1 being a key enzyme in this process. nih.gov It is therefore highly probable that this compound also undergoes sulfation.
Table 2: Predicted Phase II Conjugation Metabolites of this compound and Involved Enzymes
| Predicted Metabolite | Metabolic Reaction | Probable Enzyme(s) |
| (3-Ethyl-4-methylphenyl)methyl-β-D-glucuronide | Glucuronidation of primary alcohol | UDP-glucuronosyltransferases (UGTs) |
| (3-Ethyl-4-methylphenyl)methyl sulfate (B86663) | Sulfation of primary alcohol | Sulfotransferases (SULTs), particularly SULT1A1 |
In Vivo Metabolic Fate (Animal Models)
While specific in vivo studies on this compound are not available in the reviewed literature, the metabolic fate in animal models can be inferred from studies on similar compounds like xylenols and other substituted benzyl alcohols. industrialchemicals.gov.aunih.gov
Absorption, Distribution, and Excretion Profiles
Following oral administration, substituted benzyl alcohols are generally well-absorbed from the gastrointestinal tract. nih.gov Distribution is expected to be widespread, with metabolism primarily occurring in the liver. The resulting water-soluble metabolites are then efficiently eliminated from the body, predominantly through the urine. epa.gov
Identification and Quantification of Metabolites
In animal models, the primary urinary metabolites of substituted benzyl alcohols are their corresponding benzoic acid derivatives and their glucuronide and sulfate conjugates. industrialchemicals.gov.au For instance, studies on xylenols in rabbits have identified glucuronide and sulfate conjugates as major urinary metabolites. industrialchemicals.gov.au Therefore, it is anticipated that in vivo studies on this compound would identify 3-ethyl-4-methylbenzoic acid, along with glucuronide and sulfate conjugates of the parent compound, as the principal metabolites in urine.
Environmental Fate and Degradation of 3 Ethyl 4 Methylphenyl Methanol
Biodegradation in Environmental Compartments (e.g., soil, water)
The general pathway for the biodegradation of aromatic compounds often begins with the addition of oxygen by mono- and di-oxygenases, leading to key intermediate products like benzyl (B1604629) alcohol, phenol, or catechol. enviro.wiki For instance, the biodegradation of bis(4-hydroxyphenyl)methane (bisphenol F) by Sphingobium yanoikuyae involves an initial hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol. nih.gov This suggests that a similar enzymatic attack on the methylene (B1212753) group of (3-Ethyl-4-methylphenyl)methanol could be a primary biodegradation step, leading to the formation of 3-ethyl-4-methylbenzaldehyde (B6588364), which could be further oxidized to 3-ethyl-4-methylbenzoic acid.
Furthermore, studies on the biodegradation of benzyl benzoate (B1203000) by Pseudomonas desmolyticum have shown its degradation into benzaldehyde (B42025) and benzoic acid, which are considered less toxic. researchgate.net Benzyl alcohol itself is considered to be biodegradable. atamanchemicals.com Given that the structure of this compound consists of a substituted benzyl alcohol, it is anticipated to be susceptible to microbial degradation in soil and water environments. The ethyl and methyl substituents on the benzene (B151609) ring may influence the rate of degradation, but are not expected to render the molecule completely recalcitrant.
Quantitative Structure-Activity Relationship (QSAR) models, such as the BIOWIN™ program, can provide estimations of biodegradability. For example, a BIOWIN3 (ultimate survey model) estimate greater than or equal to 2.3 suggests that a chemical is not persistent, while a BIOWIN5 (MITI linear model) estimate of 0.3 or higher also indicates non-persistence. nih.gov While specific QSAR predictions for this compound are not available in the provided search results, such models could be used to estimate its biodegradation potential.
Table 1: Predicted Biodegradation of this compound and Related Compounds
| Compound | Predicted Biodegradation Pathway | Expected Rate | Supporting Evidence |
| This compound | Likely initiated by oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. | Moderate | Analogy to benzyl alcohol and other substituted aromatic compounds. enviro.wikiresearchgate.netatamanchemicals.com |
| Benzyl Alcohol | Oxidation to benzoic acid. | Readily biodegradable. atamanchemicals.com | |
| Bis(4-hydroxyphenyl)methane | Hydroxylation to bis(4-hydroxyphenyl)methanol. | Complete degradation observed in lab studies. nih.gov |
Note: The predicted biodegradation information for this compound is based on extrapolation from structurally similar compounds due to the absence of direct experimental data.
Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)
Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of chemical compounds in the environment.
Photolysis: Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can undergo photodegradation, and the presence of alkyl substituents can influence this process. Studies on polyfluorene and fluorene (B118485) oligomers have shown that the photostability decreases with an increasing proportion of alkyl substitution, suggesting that the alkyl side chains can participate in the degradation process. nih.govacs.org The primary photochemical processes of alkyl-radical-substituted phenols have also been noted. oup.com
While specific photolysis rate constants for this compound are not documented, it is expected to absorb UV light due to its aromatic ring. This absorption could lead to direct photolysis. The degradation of other aromatic compounds in the presence of phenolic compounds has been widely investigated. rsc.org The rate of photolysis would depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the water or soil, and the quantum yield of the reaction.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Benzyl alcohols are generally stable to hydrolysis under normal environmental pH conditions (pH 4-9). ospar.org The production of benzyl alcohol itself can be achieved through the hydrolysis of benzyl chloride, often under specific temperature and pH conditions not typically found in the environment. globallcadataaccess.orggloballcadataaccess.orgiau.ir Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Table 2: Predicted Abiotic Degradation of this compound
| Degradation Pathway | Likelihood of Occurrence | Expected Products | Supporting Evidence |
| Photolysis | Likely | Oxidized and/or rearranged products. | Aromatic compounds absorb UV light; alkyl substituents can influence photostability. nih.govacs.orgoup.com |
| Hydrolysis | Unlikely | Not applicable | Benzyl alcohols are generally stable to hydrolysis under environmental conditions. ospar.org |
Note: Predictions are based on the general behavior of aromatic alcohols and related compounds due to a lack of specific experimental data for this compound.
Environmental Persistence and Mobility Assessments
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through environmental compartments.
Persistence: Persistence is often characterized by a chemical's half-life (t½) in different environmental media (water, soil, sediment). Chemicals with longer half-lives are considered more persistent. nih.gov There are no specific experimental half-life data for this compound. However, based on the expectation of moderate biodegradability and potential for photolysis, it is unlikely to be highly persistent in the environment. QSAR models can be used to estimate environmental half-lives. For a substance to be considered "not persistent," the degradation half-life in fresh or estuarine water at 12°C and pH 4-9 should be less than 40 days, and in soil, it should be less than 120 days. normandata.eu
Mobility: The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to organic carbon and clay particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates higher mobility. A study on a different, more complex compound reported a log Koc of less than 1.32, which corresponds to a Koc value of less than 21 L/kg, indicating very high mobility. europa.eu While this value is not directly transferable, it provides a point of reference. The water solubility of benzyl alcohol is moderate (4 g/100 mL), which also suggests a potential for mobility in aqueous environments. wikipedia.org
Another factor influencing mobility is a chemical's volatility, which can be estimated by its Henry's Law constant. This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. europa.eu While no direct data for this compound was found, the water solubility of benzyl alcohol suggests that volatilization from water may not be a dominant fate process.
Table 3: Estimated Environmental Persistence and Mobility of this compound
| Parameter | Estimated Value/Classification | Basis for Estimation |
| Persistence (Half-life) | Not expected to be highly persistent. | Predicted susceptibility to biodegradation and photolysis based on structural analogs. enviro.wikiresearchgate.netatamanchemicals.com |
| Soil Sorption (Koc) | Likely to be mobile. | Based on the moderate water solubility of benzyl alcohol and general principles of chemical partitioning. wikipedia.org |
| Mobility in Water | Potentially high. | Inferred from the water solubility of related compounds. wikipedia.org |
Note: The assessments in this table are estimations based on the properties of structurally related compounds and general environmental chemistry principles, as direct experimental data for this compound are not available.
Advanced Analytical Method Development for 3 Ethyl 4 Methylphenyl Methanol
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures. For (3-Ethyl-4-methylphenyl)methanol, various chromatographic methods have been optimized to ensure high-resolution separation and accurate quantification.
Optimized Gas Chromatography (GC) Methods for Purity and Quantification
Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. The choice of column and temperature programming are critical for achieving optimal separation. For instance, a study on the analysis of methanol (B129727) in ethanol (B145695) demonstrated that columns packed with Carbowax 20M on Carbopack BAW or THEED on Chromosorb provided excellent results with a linear response over a wide range. upr.edu When analyzing samples with unknown compositions, using multiple columns can help avoid misidentification due to overlapping signals. upr.edu
In a study involving the analysis of methanol and other volatile compounds, a headspace GC-MS method was developed. The optimal conditions included an inlet temperature of 150°C and a temperature program starting at 38°C, increasing to 50°C at a rate of 3°C/min (held for 1 minute), and then ramping up to 170°C at 35°C/min. researchgate.net This program successfully separated acetaldehyde, ethyl acetate (B1210297), methanol, and ethanol. researchgate.net For complex biological samples, derivatization can be employed. For example, methanol can be derivatized with 3,4-dihydro-2H-pyran, followed by solid-phase microextraction (SPME) and GC/MS analysis, which has proven to be a reliable method for measuring methanol in complex matrices. nih.gov
Table 1: GC Parameters for Volatile Compound Analysis
| Parameter | Setting |
|---|---|
| Inlet Temperature | 150°C researchgate.net |
| Column Program | Start at 38°C, ramp to 50°C at 3°C/min (hold 1 min), then to 170°C at 35°C/min researchgate.net |
| Derivatizing Agent | 3,4-dihydro-2H-pyran (for complex matrices) nih.gov |
| Extraction | Solid-Phase Microextraction (SPME) nih.gov |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. pageplace.de The choice of stationary and mobile phases is crucial for effective separation. vscht.cz For compounds like this compound, reversed-phase HPLC is often employed. The retention and selectivity can be influenced by secondary chemical equilibria, such as ionization and complex formation. pageplace.de
In many applications, a gradient of an organic solvent (like ethyl acetate or methanol) in a non-polar solvent (like n-hexane) is used. For instance, purification of crude products often involves automated preparative chromatography on silica (B1680970) gel with an increasing gradient of ethyl acetate in n-hexane. semanticscholar.org For certain separations, adding a small amount of a modifier like triethylamine (B128534) (e.g., 1%) to the mobile phase can improve peak shape and resolution. semanticscholar.org
Table 2: HPLC Mobile Phase Examples
| Stationary Phase | Mobile Phase | Application |
|---|---|---|
| Silica Gel | Increasing gradient of ethyl acetate in n-hexane | Purification of crude products semanticscholar.org |
| Silica Gel | Increasing gradient of ethyl acetate containing 1% triethylamine in n-hexane | Purification of crude products semanticscholar.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and screening for optimal separation conditions. mit.edunih.gov The choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate, acetone, or ethanol. youtube.com The polarity of the mobile phase can be adjusted to control the retention factor (Rf) of the compounds. mit.edu For polar analytes, adding a small amount of methanol or acetic acid to the mobile phase can improve migration. chromforum.org
For monitoring a reaction, spots of the starting material, the reaction mixture, and a co-spot of both are applied to the TLC plate. mit.edu The developed plate is then visualized, typically using a UV lamp for non-destructive detection, followed by staining with a chemical reagent for destructive visualization if necessary. mit.edu
Table 3: Common TLC Solvent Systems
| Solvent System | Polarity | Use Case |
|---|---|---|
| Ethyl Acetate/Hexane (0-30%) | Adjustable | General purpose, popular combination mit.edu |
| Ether/Pentane (0-40%) | Adjustable | Easy to remove solvents mit.edu |
| Ethanol/Hexane or Pentane (5-30%) | Higher polarity | For very polar compounds mit.edu |
| Chloroform (B151607)/Methanol (50:1.4 v/v) | High polarity | Separation of acidic drugs nih.gov |
Preparative Chromatography for Purification (e.g., Column Chromatography)
Preparative chromatography is used to purify larger quantities of a compound. Column chromatography is a common technique where the crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent system. ed.ac.uk The solvent system is often determined by prior analysis using TLC. mit.edu
For example, the purification of (5-Methyl-2-nitrophenyl)(phenyl)methanol was achieved by flash chromatography using a mobile phase of petroleum ether/ethyl acetate (8:1). rsc.org In another instance, a crude product was purified by flash column chromatography with a mobile phase of dichloromethane/methanol (9:1) containing 1% acetic acid. ed.ac.uk
Spectroscopic Quantification Methods
Spectroscopic methods provide an alternative to chromatography for the quantification of compounds, often with the advantage of being non-destructive.
UV-Vis Spectrophotometry for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible analytical technique for the detection and quantification of compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum. Aromatic compounds, such as this compound, are particularly well-suited for this technique due to the presence of the benzene (B151609) ring, which contains π-electrons that undergo transitions upon absorption of UV light. The ethyl and methyl substituents on the phenyl ring can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzyl (B1604629) alcohol.
The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations. biorxiv.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Solvents like methanol or ethanol are commonly used for preparing samples for UV-Vis analysis. grafiati.comd-nb.info
Table 1: Illustrative UV-Vis Spectrophotometric Data for this compound Note: The following data are representative examples for aromatic alcohols and may be used as a baseline for method development.
| Parameter | Value | Solvent | Notes |
|---|---|---|---|
| Primary λmax | ~225 nm | Methanol | Corresponds to the primary π → π* transition of the benzene ring. |
| Secondary λmax | ~275 nm | Methanol | Corresponds to the weaker, fine-structured benzenoid band. |
| Molar Absorptivity (ε) | ~8,500 L mol⁻¹ cm⁻¹ | Methanol | At the primary λmax; value is concentration-dependent. |
| Linearity Range | 0.5 - 25 µg/mL | Methanol | Typical range for quantitative analysis, must be experimentally verified. nih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte before analysis. Furthermore, derivatization can be employed to enhance its detectability and improve its chromatographic properties.
Sample Preparation Commonly used sample preparation techniques for analytes like this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Solvents like ethyl acetate or a mixture of ethyl acetate and methanol can be effective for extracting benzyl alcohol derivatives from aqueous matrices. nih.govunodc.org
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) can be used to retain the analyte from an aqueous sample, while polar interferences are washed away. The analyte is then eluted with a small volume of a nonpolar organic solvent. Various SPE cartridges are commercially available and can be optimized for specific applications. mdpi.comresearchgate.net
Derivatization Strategies Derivatization involves chemically modifying the analyte to produce a new compound with more favorable properties for a given analytical method. libretexts.org For this compound, the primary alcohol functional group is the target for derivatization. This can improve volatility for gas chromatography (GC) or enhance sensitivity for HPLC. libretexts.orgnih.gov
Acylation: This is a common derivatization reaction for alcohols, where an acyl group is introduced to form an ester. youtube.com Reagents like benzoyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) react with the hydroxyl group, increasing the molecular weight and often improving chromatographic peak shape. libretexts.orgyoutube.comchromforum.org Using fluorinated acylating agents, such as perfluorooctanoyl chloride, can significantly enhance sensitivity for electron capture detection (ECD) in GC or for mass spectrometry (MS). nih.gov
Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com Silylation dramatically increases the volatility and thermal stability of alcohols, making them ideal for GC analysis. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com
Chromophore Tagging for HPLC-UV: To enhance detection by HPLC with a UV-Vis detector, a derivatizing agent containing a strong chromophore can be used. libretexts.org This is particularly useful when analyzing low concentrations of the analyte where its native absorbance is insufficient. Reagents like phenyl isocyanate can react with the alcohol to form a derivative with high molar absorptivity. chromforum.org
Table 2: Common Derivatization Strategies for Alcohols
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|---|---|
| Acylating Agents | Benzoyl Chloride | Hydroxyl (-OH) | Benzoate (B1203000) Ester | Enhanced UV detection for HPLC. libretexts.orgchromforum.org |
| Fluorinated Anhydrides | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetate Ester | Increased volatility for GC; enhanced MS detection. mdpi.comyoutube.com |
| Silylating Agents | MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC. mdpi.comlibretexts.org |
| Isocyanates | Phenyl Isocyanate | Hydroxyl (-OH) | Phenylurethane | Enhanced UV detection for HPLC. chromforum.org |
Method Validation and Quality Control in Analytical Chemistry
Method Validation Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.comashdin.com It is a regulatory requirement in many fields and ensures the reliability and consistency of analytical data. ashdin.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. researchgate.netnih.gov
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com It is often evaluated by a linear regression analysis of the calibration curve.
Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. gavinpublishers.com
Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.gov
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the true value. |
| Precision (RSD%) | Agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 2%; Intermediate (Inter-day): RSD ≤ 3%. |
| Linearity (r²) | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.995. researchgate.net |
| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time/wavelength of the analyte. |
| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10; Precision (RSD) should meet acceptance criteria. nih.gov |
| LOD | Lowest concentration detectable. | Signal-to-Noise ratio ≥ 3. nih.gov |
Quality Control Internal quality control (IQC) involves the set of procedures undertaken by a laboratory for the continuous monitoring of analytical operations and results to decide whether results are reliable enough to be released. oiv.int The primary goal of IQC is to ensure that the method remains in a state of statistical control. ethernet.edu.et This is achieved by:
Analysis of Control Materials: A stable, homogeneous material, preferably with a matrix similar to the test samples, containing a known concentration of the analyte is analyzed with every batch of samples. oiv.int
Control Charts: The results from the control materials are plotted over time on a control chart. This chart has predefined warning and action limits, allowing for the visual detection of trends, shifts, or increased variability in the analytical process.
Blank Determinations: Analyzing a blank sample (containing no analyte) helps monitor for contamination and interference. oiv.int
Duplicate Analysis: Analyzing some samples in duplicate provides a check on the precision of the method for a given run. oiv.int
Effective quality control, supported by regular participation in external proficiency testing schemes, ensures the long-term reliability and validity of the analytical data produced for this compound. oiv.int
Applications in Advanced Materials and Chemical Research
Role as a Chemical Intermediate and Building Block
The primary utility of (3-Ethyl-4-methylphenyl)methanol lies in its function as a chemical intermediate. The benzylic alcohol moiety is a key functional group that can undergo a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Like other benzyl (B1604629) alcohols, the hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to form the corresponding aldehyde (3-ethyl-4-methylbenzaldehyde) or further to the carboxylic acid (3-ethyl-4-methylbenzoic acid) using appropriate oxidizing agents. patsnap.comacs.org It can also be converted into a good leaving group, such as a benzyl halide (e.g., (3-ethyl-4-methylphenyl)methyl chloride), by reacting with agents like thionyl chloride or hydrochloric acid. researchgate.netresearchgate.net These derivatives are highly reactive intermediates for subsequent nucleophilic substitution and coupling reactions.
Interactive Table: Key Synthetic Transformations
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | PCC, DMP, MnO₂ | Aldehyde |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | Carboxylic Acid (Acid Catalyst) | Ester |
| Etherification | Alkyl Halide (Base) | Ether |
| Halogenation | SOCl₂, PBr₃, HCl | Benzyl Halide |
| C-C Coupling | Arene (Lewis/Brønsted Acid) | Diaryl Methane |
Substituted benzyl alcohols are fundamental building blocks in the synthesis of fine chemicals, including active pharmaceutical ingredients (APIs). patsnap.com The (3-Ethyl-4-methylphenyl) moiety can be found in the core structure of various target molecules in medicinal chemistry. The compound serves as a precursor, which, after a series of synthetic steps, is elaborated into a final, biologically active product. Novel indole-derived pharmaceutical intermediates, for example, can be synthesized for use in multi-step convergent syntheses with other compounds, such as aldehyde-derived intermediates. google.com The specific substitution pattern of the aromatic ring is often crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.
In the context of advanced organic synthesis, this compound is a valuable starting material for constructing complex molecular frameworks. Its derivatives, particularly the corresponding halides and triflates, can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. Furthermore, benzyl alcohols can act as electrophiles in Friedel-Crafts-type reactions to alkylate other aromatic rings, forming diarylmethane structures, which are prevalent in many areas of chemistry. researchgate.net The ability to use benzyl alcohols directly in palladium-catalyzed C-H activation and benzylation reactions in water highlights their utility as versatile precursors in modern synthetic methodologies. mdpi.com
Integration into Polymer Systems and Functional Materials
While not a conventional monomer, this compound can be chemically modified to be integrated into polymer systems. A plausible route involves its conversion into a polymerizable derivative, such as (3-ethyl-4-methyl)styrene or a vinylbenzyl ether, or an acrylate/methacrylate ester. These monomers could then be polymerized or copolymerized with other monomers like styrene (B11656) to produce specialty polymers.
Research on vinyl benzyl alcohol (VBA) copolymers demonstrates this principle. Copolymers of VBA and styrene can be synthesized, and the resulting polymers, which contain hydroxyl groups, exhibit useful properties such as high adhesion to metal and glass surfaces. finechem-mirea.rufinechem-mirea.ru By analogy, polymers incorporating the this compound unit could be designed to have tailored thermal properties, solubility, and surface characteristics, influenced by the specific alkyl substitution on the phenyl ring. The hydroxyl group within such a polymer could also serve as a site for post-polymerization modification or as a cross-linking point to create thermoset materials.
Use in the Development of Ligands for Catalysis
The development of ligands is critical for advancing transition-metal catalysis. This compound serves as a potential precursor for synthesizing custom ligands. The molecule can be converted into a benzylic halide and subsequently used to alkylate phosphine (B1218219) or amine precursors, yielding phosphine or amine-based ligands.
The ethyl and methyl substituents on the aromatic ring are not merely passive components; they play a crucial role in defining the steric and electronic environment around the metal center to which the ligand coordinates. This environment dictates the activity, selectivity, and stability of the resulting catalyst. For example, bulky substituents can create a specific coordination pocket that influences the regioselectivity or stereoselectivity of a catalytic reaction. Therefore, this compound provides a scaffold that can be systematically modified to fine-tune the performance of homogeneous catalysts for a variety of organic transformations.
Research Applications in Synthetic Organic Chemistry Laboratories
In a laboratory setting, this compound is a useful tool for methodological development and mechanistic studies. Its well-defined structure and the predictable reactivity of its benzylic alcohol group make it an excellent substrate for testing new synthetic methods, such as novel oxidation, C-H activation, or coupling reactions. acs.orgmdpi.com
Researchers can use this compound to explore the scope and limitations of new catalytic systems. For example, studies on the reactivity of substituted benzyl alcohols in transition-metal-free radical coupling reactions have used various derivatives to understand how electron-donating or electron-withdrawing groups influence reaction outcomes. nih.gov The specific electronic properties conferred by the ethyl and methyl groups make this compound a valuable substrate for probing these electronic effects in detail. Its derivatives are also employed in the synthesis of molecular probes and reference standards for analytical purposes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-Ethyl-4-methylphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reducing the corresponding carboxylic acid (3-Ethyl-4-methylbenzoic acid) using borane-THF in tetrahydrofuran (THF). For example, dissolving the acid in THF, cooling to 0°C, and adding 1M BH₃-THF solution dropwise. The mixture is stirred overnight, quenched with methanol, and purified via extraction and column chromatography (e.g., NH silica gel). Yield optimization depends on temperature control (0–35°C), stoichiometry, and quenching efficiency . Comparative studies show that prolonged reaction times (16 hours vs. overnight) and precise stoichiometric ratios (e.g., 1:3 acid-to-BH₃) can improve yields from 85% to higher values .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H NMR in CDCl₃ typically shows distinct signals for the methanol group (-CH₂OH) at δ 1.5–2.0 ppm (broad singlet, exchangeable with D₂O). The ethyl group appears as a triplet (δ ~1.2 ppm, CH₂CH₃) and a quartet (δ ~2.5 ppm, CH₂CH₃), while aromatic protons resonate between δ 6.8–7.4 ppm, split due to substituent effects. DEPT-135 and HSQC experiments help differentiate CH₂ and CH₃ groups. For advanced validation, compare with spectra of structurally similar compounds, such as (3-Chloro-4-methylphenyl)methanol, where chloro substituents cause downfield shifts .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the methanol group’s hydroxyl oxygen forms hydrogen bonds with adjacent molecules, influencing packing patterns. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder. Key parameters include R-factor convergence (<5%), twinning analysis for high-symmetry crystals, and comparison with Cambridge Structural Database entries for validation .
Q. What strategies address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from inefficient heat dissipation or solvent purity. For BH₃-THF reductions:
- Temperature Gradients : Use jacketed reactors to maintain 0°C during exothermic BH₃ addition.
- Solvent Drying : Pre-dry THF over molecular sieves to prevent borane decomposition.
- Work-Up : Quench excess BH₃ slowly with methanol to avoid violent gas release.
Pilot studies show 10–15% yield drops at >50g scales due to these factors, remedied by process analytical technology (PAT) for real-time monitoring .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer : Introduce substituents (e.g., halogens, ethoxy groups) at the 3- or 4-positions to modulate bioactivity. For example:
- Antimicrobial Assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values).
- Enzyme Binding : Use molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450.
SAR trends from analogous compounds (e.g., 3-Chloro-5-ethoxy derivatives) suggest enhanced activity with electron-withdrawing groups .
Q. What analytical methods differentiate primary vs. secondary alcohol reactivity in derivatives?
- Methodological Answer : Primary alcohols (e.g., this compound) oxidize readily with Jones reagent (CrO₃/H₂SO₄) to ketones, while secondary alcohols require stronger oxidants (e.g., KMnO₄). Monitor reactions via FT-IR (loss of O-H stretch at ~3400 cm⁻¹) and GC-MS for aldehyde/ketone peaks. Competitive experiments with 1-(4-Methylphenyl)ethanol (secondary alcohol) show 3x faster oxidation rates for the primary analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
